![molecular formula C10H12Cl2N2 B1466622 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine CAS No. 1482565-68-3](/img/structure/B1466622.png)
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine
Übersicht
Beschreibung
The compound “1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as reductive amination . This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is done for similar compounds . This allows for the determination of the positions of atoms within the molecule and the lengths and angles of the chemical bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy, as well as mass spectrometry .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine is part of the azetidine and azetidinone chemical family, whose synthesis techniques and applications have been explored extensively. The compounds in this category are typically synthesized using microwave-assisted reactions, offering rapid and efficient production. For instance, azetidinones and thiazolidinones have been synthesized from Schiff base derivatives through reactions facilitated by microwave and conventional methods. These compounds have shown pharmacological activity, particularly in their antibacterial and antifungal properties against various pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Reactivity and Utility
Azetidines and azetidin-2-ones, which include compounds like 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine, are known for their thermal stability and ease of handling. They are versatile in their reactivity with electrophiles and nucleophiles, opening pathways to a range of valuable products like amides, alkenes, and amines. Notably, their transformations can lead to the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. Moreover, they serve as precursors for a myriad of heterocyclic compounds, exhibiting significant potential in asymmetric synthesis and applications in medicinal chemistry, particularly as antibacterials, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh et al., 2008).
Pharmacological Evaluation
Derivatives of azetidin-2-one, similar to 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine, have undergone synthesis and pharmacological evaluation. For example, novel derivatives have been synthesized and tested for their anti-inflammatory effects, with many showing potent and significant results (Sharma et al., 2013).
Biological Activities and Potential Applications
Compounds in the azetidine and azetidinone family have been associated with a wide range of biological activities, making them significant in scientific research. They have been reported to possess antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic activities. The synthesis of Azetidine-2-one derivatives, for instance, has led to compounds that show mild antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWSYHSVUWWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



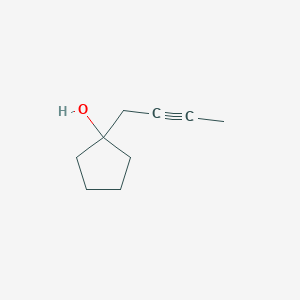
![2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466541.png)
![Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1466542.png)
![2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466544.png)

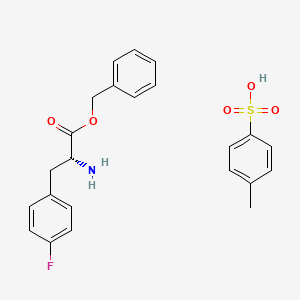
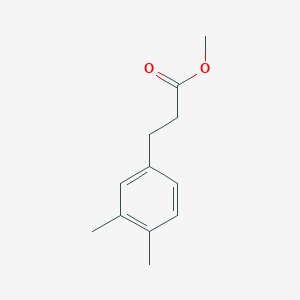
![2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466550.png)
![n-Ethyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466553.png)
![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)
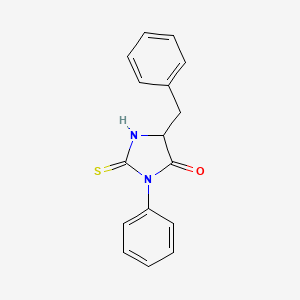
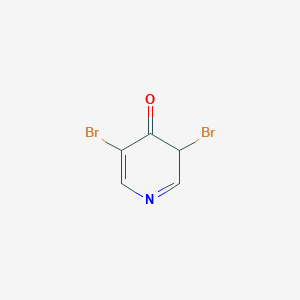

![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)